molecular formula C22H21N3O B11605267 N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]pentanamide

N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]pentanamide

Cat. No.: B11605267
M. Wt: 343.4 g/mol
InChI Key: QPHGAYNLKMAUOD-UHFFFAOYSA-N
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Description

N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]pentanamide is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]pentanamide typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can proceed via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of cost-effective and scalable synthetic routes that can be adapted for large-scale production. The use of nickel-catalyzed reactions and other efficient catalytic systems is likely to be employed to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]pentanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the imidazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include naphthoquinones, amine derivatives, and substituted imidazole compounds. These products are of interest due to their potential biological and chemical activities.

Scientific Research Applications

N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]pentanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This pathway is crucial for controlling cell growth, proliferation, and apoptosis, making the compound a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]pentanamide is unique due to its specific substitution pattern and the presence of the pentanamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

N-[4-(1H-benzo[f]benzimidazol-2-yl)phenyl]pentanamide

InChI

InChI=1S/C22H21N3O/c1-2-3-8-21(26)23-18-11-9-15(10-12-18)22-24-19-13-16-6-4-5-7-17(16)14-20(19)25-22/h4-7,9-14H,2-3,8H2,1H3,(H,23,26)(H,24,25)

InChI Key

QPHGAYNLKMAUOD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N2

Origin of Product

United States

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